2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Overview
Description
2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C16H10Cl2N2O2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0119330 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is the Tyrosine Kinase Receptor . This receptor plays a crucial role in many cellular processes including growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its target, the Tyrosine Kinase Receptor, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of the Tyrosine Kinase Receptor affects multiple biochemical pathways. It primarily impacts the EGFR and VEGFR-2 kinases pathways, which are involved in cell proliferation and angiogenesis . The disruption of these pathways can lead to the inhibition of tumor growth and metastasis .
Pharmacokinetics
The principles of pharmacokinetics suggest that these properties would significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include strong and selective cytotoxic potency . This means that the compound is effective at killing cancer cells while having a minimal effect on normal cells .
Biochemical Analysis
Biochemical Properties
The compound 2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to exhibit potential antibacterial activity . It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the structure of the compound .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit strong and selective cytotoxic potency against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-4-1-8(5-13(12)18)15-10-3-2-9(21)6-14(10)22-16(20)11(15)7-19/h1-6,15,21H,20H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUMMGPBAFGTQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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